4-(3-Methyl-2-thienyl)-4-oxobutyric acid
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Overview
Description
The compound “4-(3-Methyl-2-thienyl)-4-oxobutyric acid” is a derivative of butyric acid with a 3-methyl-2-thienyl group attached at the 4th carbon . Butyric acid is a short-chain fatty acid, and the 3-methyl-2-thienyl group is a type of thiophene, a sulfur-containing heterocycle .
Molecular Structure Analysis
The molecular structure of “4-(3-Methyl-2-thienyl)-4-oxobutyric acid” would likely feature a carboxylic acid group (-COOH) at one end of the molecule, a butyric acid backbone, and a 3-methyl-2-thienyl group attached at the 4th carbon . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “4-(3-Methyl-2-thienyl)-4-oxobutyric acid” would likely depend on the conditions and the reagents used . The carboxylic acid group could undergo reactions such as esterification or decarboxylation, while the thiophene ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Methyl-2-thienyl)-4-oxobutyric acid” would depend on its exact molecular structure . As a carboxylic acid, it would likely be polar and capable of forming hydrogen bonds . The presence of the thiophene ring could contribute to its aromaticity and potentially its UV/Vis absorption properties .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Pyrroles and Bithiophenes : 4-Oxo-(2-thienyl)butanoic acid, a related compound, is used in the synthesis of 1-aryl-2-thienyl-substituted pyrroles and 5-arylamino-2,2'-bithiophenes, which are valuable in organic chemistry (Raposo, Sampaio, & Kirsch, 2005).
Preparation of Anticancer Agents : Derivatives of this compound have been used to synthesize S-glycosyl and S-alkyl derivatives with significant anticancer activities (Saad & Moustafa, 2011).
Synthesis of Biologically Active Species : The compound is useful in the microwave-assisted synthesis of 4-oxo-2-butenoic acids, which are important in biology and as intermediates in various derivatizations (Uguen et al., 2021).
Biological and Medicinal Research
Potential Neuroprotective Agents : Related compounds, such as 4-aryl-2-hydroxy-4-oxobut-2-enoic acids, act as potent inhibitors of kynurenine-3-hydroxylase, suggesting neuroprotective applications (Drysdale, Hind, Jansen, & Reinhard, 2000).
Antioxidant Activity : Some derivatives have been synthesized and exhibited significant in vitro antioxidant activity, suggesting potential for medicinal applications (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012).
Enzyme Immobilization : The compound has been used in the immobilization of enzymes like glucose oxidase and polyphenol oxidase in conducting polymer matrices, showing potential in biochemical analysis and applications (Cil, Böyükbayram, Kiralp, Toppare, & Yagcı, 2007).
Safety And Hazards
The safety and hazards associated with “4-(3-Methyl-2-thienyl)-4-oxobutyric acid” would need to be determined through experimental testing . As a general rule, handling of chemical substances should always be done with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .
Future Directions
The future directions for research on “4-(3-Methyl-2-thienyl)-4-oxobutyric acid” would likely depend on its biological activity and potential applications . If it shows promising activity in preliminary studies, it could be further optimized and studied in more complex biological systems . Additionally, new synthetic methods could be developed to improve its yield or selectivity .
properties
IUPAC Name |
4-(3-methylthiophen-2-yl)-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-6-4-5-13-9(6)7(10)2-3-8(11)12/h4-5H,2-3H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LARYRVRPSBOGGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645489 |
Source
|
Record name | 4-(3-Methylthiophen-2-yl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methyl-2-thienyl)-4-oxobutyric acid | |
CAS RN |
39712-64-6 |
Source
|
Record name | 4-(3-Methylthiophen-2-yl)-4-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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